molecular formula C13H9NS B1250890 2-(Benzo[b]thiophen-2-yl)pyridine CAS No. 38210-35-4

2-(Benzo[b]thiophen-2-yl)pyridine

Cat. No.: B1250890
CAS No.: 38210-35-4
M. Wt: 211.28 g/mol
InChI Key: NRSBAUDUBWMTGL-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H9NS and its molecular weight is 211.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • New Heterocyclic Systems : Benzo[b]thiophen-3(2H)-one 1,1-dioxide, related to 2-(Benzo[b]thiophen-2-yl)pyridine, has been utilized in synthesizing new heterocyclic systems like 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene] (Cekavicus et al., 2008).

  • Oligomerisation of Ethylene : 2-(Imino)pyridine cobalt dichlorides with a benzo[b]thiophen-2-yl substituent have shown high efficacy in oligomerizing ethylene to α-olefins, indicating potential applications in polymer chemistry (Bianchini et al., 2004).

  • Iridium(III) Complexes Tuning : Synthesis and characterization of iridium(III) complexes containing 2-benzo[b]thiophen-2-yl-pyridine based ligands have been reported, highlighting their potential in tuning electronic properties for various applications (Xu et al., 2007).

Photovoltaic and Electrophosphorescent Applications

  • Dye-Sensitized Solar Cells (DSSCs) : Ruthenium sensitizers containing 2-benzo[b]thiophen-2-yl-pyridine ligands have been synthesized for DSSC applications, showcasing their influence on photophysical behavior and power conversion efficiency (Li et al., 2014).

  • Efficient Red Electrophosphorescent Devices : A red Ir(III) complex with a trifluoromethyl-substituted 2-benzo[b]thiophen-2-yl-pyridine ligand has been developed, demonstrating efficient red electrophosphorescence, which is crucial for OLED technology (Xu et al., 2006).

Biological Studies and Potential Medical Applications

  • Docking Studies and Biological Evaluation : Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have been synthesized and evaluated for their affinity towards 5-HT1A receptors, implying their potential in neurological research (Pessoa‐Mahana et al., 2012).

  • Antimicrobial Agents Against Multidrug-Resistant Staphylococcus aureus : Compounds combining the benzo[b]thiophene nucleus and the acylhydrazone functional group have shown promise as antimicrobial agents, particularly against multidrug-resistant strains of Staphylococcus aureus (Barbier et al., 2022).

Safety and Hazards

The safety and hazards associated with 2-(Benzo[b]thiophen-2-yl)pyridine include acute toxicity when ingested, skin and eye irritation, and respiratory system irritation .

Future Directions

The future directions for the research and development of 2-(Benzo[b]thiophen-2-yl)pyridine include exploring its potential applications in various fields. For instance, one study designed and synthesized a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives to discover antifungal compounds with broad-spectrum and stable metabolism .

Biochemical Analysis

Biochemical Properties

2-(Benzo[b]thiophen-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules through π-π interactions and hydrogen bonding. For instance, it can bind to the active sites of enzymes, potentially inhibiting or modulating their activity. Studies have indicated that this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other substrates .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed or excreted. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its bioavailability and efficacy, as well as its potential for off-target effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBAUDUBWMTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467685
Record name 2-(2-Pyridyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38210-35-4
Record name 2-(Benzo[b]thiophen-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38210-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyridyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pyridyl)benzo[b]thiophene
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Synthesis routes and methods

Procedure details

A two-necked 250 mL round-bottomed flask fitted with a reflux condenser (with gas inlet) and a rubber septum was flushed with argon before 2-bromopyridine (2.57 mL, 27 mmol) and ethyleneglycol dimethylether (80 mL, dry and degassed) were introduced. Tetrakis(triphenylphosphine)palladium (1.0 g, 0.87 mmol) was added and the solution stirred at room temperature for 10 minutes. Benzothiophene-2-boronic acid (5.0 g, 28.1 mmol) was then added, followed by anhydrous sodium bicarbonate (8.4 g. 100 mmol) and water (50 mL, degassed). The septum was replaced with a glass stopper and the reaction mixture was heated at 80° C. for 16 hours, cooled to room temperature and the volatiles removed in vacuo. Organics were extracted with ethyl acetate (3×100 mL), washed with brine and dried over magnesium sulfate. Removal of the organics yielded a pale yellow solid. Recrystallisation from ethanol yielded a colourless solid (3.9 g, 68%, two crops), m.p. 124-6° C.
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Benzo[b]thiophen-2-yl)pyridine (btp) in materials science?

A1: btp is a heterocyclic organic compound that acts as a chelating ligand, commonly employed in the synthesis of transition metal complexes. Its significance lies in its ability to form stable complexes with metals like iridium(III), which exhibit interesting photophysical properties, making them suitable for applications like organic light-emitting diodes (OLEDs) [, , , , , ].

Q2: How does the structure of btp contribute to the luminescent properties of its iridium(III) complexes?

A2: btp, with its conjugated aromatic system, facilitates efficient electron transport within the iridium(III) complex. This contributes to the complex's ability to absorb light and undergo metal-to-ligand charge transfer (MLCT) transitions, ultimately leading to luminescence [, , , , ].

Q3: What role does the ancillary ligand play in tuning the emission color of btp-based iridium(III) complexes?

A3: The ancillary ligand, alongside btp, significantly influences the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the iridium(III) complex. By modifying the ancillary ligand, for example, using pyridyl-2-carboxylic acid or acetylacetone, the emission color can be fine-tuned, as demonstrated by the red shift observed with a trifluoromethyl substituent on btp [, , ].

Q4: How do structural modifications of btp affect the photophysical properties of its iridium(III) complexes?

A4: Introducing substituents on the btp ligand can impact the emission properties. For instance, adding a trifluoromethyl group to the 5-position of the pyridyl ring in btp resulted in a red shift in the emission band due to a decreased HOMO-LUMO bandgap []. This highlights the potential for tailoring the photophysical properties by modifying the btp structure.

Q5: Can you elaborate on the impact of incorporating btp-based iridium(III) complexes into polymers?

A5: Incorporating btp-based iridium(III) complexes as side chains in polynorbornene copolymers has proven successful in developing single-emissive-layer materials for efficient electrophosphorescent devices. These copolymers exhibit high thermal stability, making them suitable for device fabrication [].

Q6: What are the advantages of using btp-based iridium(III) complexes in OLEDs compared to other materials?

A6: btp-based iridium(III) complexes offer several advantages for OLEDs, including high quantum yields, tunable emission colors by ligand modification, and good thermal stability. These properties make them promising candidates for developing efficient and color-stable OLED devices [, , , , ].

Q7: Has the interaction of btp with the iridium center been explored, and are there any unusual observations?

A7: Interestingly, research indicates that btp can bind to the iridium center not only through the expected cyclometalating carbon but also through the sulfur atom. This unusual coordination mode was observed when synthesizing oxygen-sensing chemiluminescent iridium 1,2-dioxetane complexes, where the btp ligand was modified with the Schaap's dioxetane scaffold [].

Q8: What computational methods are used to study btp-based iridium(III) complexes?

A8: Density functional theory (DFT) calculations are commonly employed to study btp-based iridium(III) complexes. These calculations help understand the electronic structure, predict the absorption and emission spectra, and elucidate the nature of the excited states involved in luminescence [, , ].

Q9: What future directions are anticipated in the research of btp-based iridium(III) complexes?

A9: Future research is likely to focus on further optimization of the photophysical properties through ligand design and understanding the relationship between structure and properties. Additionally, exploring new applications beyond OLEDs, such as in bioimaging and sensing, is an active area of interest for these versatile complexes [, , ].

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